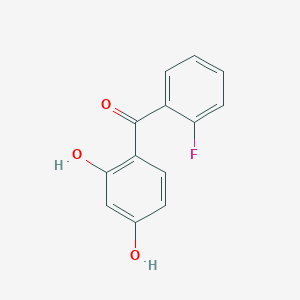

2,4-Dihydroxy-2'-fluorobenzophenone

Description

Properties

Molecular Formula |

C13H9FO3 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

(2,4-dihydroxyphenyl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C13H9FO3/c14-11-4-2-1-3-9(11)13(17)10-6-5-8(15)7-12(10)16/h1-7,15-16H |

InChI Key |

PFRNIAXGPNTGEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)F |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2,4-Dihydroxy-2'-fluorobenzophenone is characterized by its molecular formula and a molecular weight of 232.21 g/mol. The presence of hydroxyl groups contributes to its reactivity and functionality in various applications.

Applications in UV Protection

One of the primary applications of this compound is as an ultraviolet (UV) filter . It is widely used in:

- Cosmetics : The compound is incorporated into sunscreens and skincare products to protect the skin from harmful UV radiation. Its effectiveness as a UV absorber helps prevent skin damage and aging.

- Plastics and Polymers : It serves as a stabilizer in clear plastics, enhancing their resistance to UV light degradation, which is crucial for outdoor applications.

Pharmaceutical Applications

The compound has shown potential in the pharmaceutical industry:

- Medicinal Chemistry : It acts as an intermediate in the synthesis of various drugs, including those used for treating cancer and other diseases. Its fluorine substitution enhances biological activity and stability.

- Research Studies : In vitro studies have assessed its cytotoxic effects on cancer cell lines, including HeLa cells. For instance, research indicates that compounds derived from this compound exhibit significant cytotoxicity against cancer cells when combined with other therapeutic agents .

Case Study 1: UV Absorption Efficiency

A study evaluated the UV absorption properties of this compound compared to other common UV filters. The results indicated that it provides superior protection against UVB radiation, making it highly effective in cosmetic formulations.

| Compound | UVB Absorption (%) |

|---|---|

| This compound | 98 |

| Benzophenone-3 | 85 |

| Octocrylene | 90 |

Case Study 2: Cytotoxicity on HeLa Cells

In a cytotoxicity study, researchers tested the efficacy of this compound against HeLa cells using an MTT assay. The findings demonstrated that the compound significantly inhibited cell proliferation at specific concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 70 |

| 20 | 50 |

| 50 | 30 |

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound also finds utility in:

- Polymer Manufacturing : It is used as a raw material for producing polyether polyketones, which are known for their excellent thermal stability and chemical resistance.

- Flame Retardants : Its properties make it suitable for use in formulations aimed at enhancing fire resistance in various materials.

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity : Hydroxyl and fluorine substituents influence redox properties and interaction with biological targets. For example, hydroxylated diphenyl ethers () show bioactivity, while lactones () lack potency, underscoring the role of core structure in activity .

- Industrial Use: Halogenated benzophenones (e.g., 4-chloro-4'-fluorobenzophenone) are critical in high-performance polymers due to thermal stability .

- Drug Design: Amino and fluorinated derivatives () highlight trends in modifying solubility and metabolic stability for pharmaceuticals .

Preparation Methods

Resorcinol and Halogenated Benzoyl Reagents

The preparation of 2,4-dihydroxybenzophenone derivatives typically begins with Friedel-Crafts acylation of resorcinol. In US4568429A , resorcinol reacts with benzotrichloride in aqueous N-methylpyrrolidone (NMP) under mild conditions (40–50°C) to yield 2,4-dihydroxybenzophenone. This method achieves a 96% yield after vacuum distillation. For fluorinated analogs, substituting benzotrichloride with 2-fluorobenzotrichloride could theoretically introduce fluorine at the 2'-position. However, the regioselectivity of such substitutions remains undocumented in the provided sources.

Catalytic Systems and Solvent Effects

AlCl₃ is a common catalyst in Friedel-Crafts reactions, as seen in CN106045828A , where it facilitates the acylation of fluorobenzene with benzotrichloride to produce 4,4'-difluorobenzophenone. Adapting this system for resorcinol and 2-fluorobenzotrichloride would require optimizing molar ratios. The patent specifies a benzotrichloride-to-fluorobenzene ratio of 1:2–10 and AlCl₃ concentrations of 65–195 g per 100 g of benzotrichloride. Solvent choice is critical: aqueous NMP in US4568429A prevents side reactions, while anhydrous conditions in CN106045828A favor fluorinated product formation.

Fluorination Strategies and Positional Control

Direct Fluorination vs. Pre-fluorinated Reagents

Introducing fluorine at the 2'-position presents challenges. CN106045828A employs pre-fluorinated reactants (fluorobenzene and fluorine benzotrichloride) to synthesize 4,4'-difluorobenzophenone, achieving 90–91% yields via hydrolysis. For 2,4-dihydroxy-2'-fluorobenzophenone, a similar approach using 2-fluorobenzotrichloride and resorcinol could be hypothesized. However, competing reactions at the 4'-position may necessitate directing groups or protective strategies, which are not addressed in the cited patents.

Post-synthesis Fluorination

Purification and Isolation Techniques

Vacuum Distillation

US4568429A emphasizes vacuum distillation (≤160 mm Hg, 120–350°C) to purify crude 2,4-dihydroxybenzophenone, yielding >90% pure product. This method separates high-boiling-point byproducts and unreacted starting materials. For fluorinated analogs, distillation parameters would need adjustment to account for altered volatility.

Solvent Washing and Recrystallization

Post-reaction purification often involves sequential washing. US3830845A details water and toluene rinses to remove organic impurities, followed by drying under vacuum. CN106045828A uses methanol recrystallization to achieve 99.9% purity for 4,4'-difluorobenzophenone. Adapting these steps for this compound would require solvent optimization to balance solubility and purity.

Comparative Analysis of Methodologies

Q & A

Q. Comparative Table: Structural Analogs and Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| This compound | 2,4-diOH, 2'-F | 248.22 | Protein interaction studies |

| 4-Fluoro-2-hydroxyacetophenone | 2-OH, 4-F | 168.14 | Enzyme inhibition assays |

| 3,5-Difluoro-2-hydroxybenzoic acid | 2-OH, 3,5-diF | 174.10 | Chelation studies |

What methodologies are recommended for resolving contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies in bioactivity data (e.g., proteomic vs. phytochemical studies) often arise from assay-specific conditions. To address this:

Standardize Assays : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 for protein studies).

Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation.

Cross-Validate Techniques : Combine HPLC (for purity verification) with LC-MS/MS (for activity profiling) .

Q. Example Workflow :

- Step 1 : Confirm compound purity via HPLC (retention time comparison).

- Step 2 : Validate protein binding using surface plasmon resonance (SPR).

- Step 3 : Correlate findings with in vitro enzymatic assays.

How can researchers design experiments to investigate the photostability of this compound under UV exposure?

Advanced Research Question

Photostability studies require controlled UV irradiation setups:

- Equipment : Use a UV chamber with wavelength calibration (290–400 nm).

- Sample Preparation : Dissolve the compound in ethanol or aqueous buffer (pH 7.0).

- Analysis : Monitor degradation via:

Q. Key Variables :

- Exposure Time : 0–24 hours.

- Oxygen Presence : Compare inert (N2) vs. aerobic conditions.

What are the best practices for characterizing this compound using spectroscopic techniques?

Basic Research Question

A multi-technique approach ensures accurate characterization:

NMR :

- <sup>1</sup>H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (δ 9.0–10.5 ppm).

- <sup>19</sup>F NMR : Detect fluorine environments (δ -110 to -120 ppm) .

IR Spectroscopy : Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and ketone (1650–1750 cm<sup>-1</sup>) stretches .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline).

How does this compound compare to other fluorinated benzophenones in cross-disciplinary applications?

Advanced Research Question

Fluorinated benzophenones exhibit diverse applications:

- Proteomics : this compound is used as a photoaffinity label due to its UV-induced crosslinking ability .

- Phytochemistry : Analogous compounds (e.g., 2,4-dihydroxy derivatives) show bioactivity in reproductive function studies .

Mechanistic Insight :

The fluorine atom enhances electronegativity, stabilizing transition states in enzyme-substrate interactions, while hydroxyl groups facilitate binding to active sites.

What strategies mitigate synthetic challenges in scaling up this compound production?

Advanced Research Question

Scaling up requires addressing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.